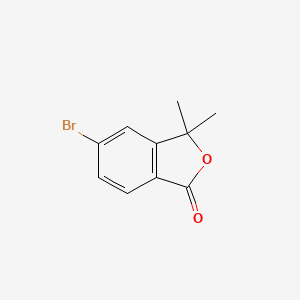

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

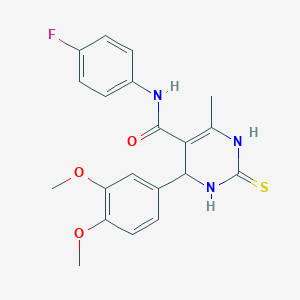

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is a chemical compound with the CAS Number: 1029696-37-4 . It has a molecular weight of 241.08 .

Molecular Structure Analysis

This compound contains a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic ester .Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline solid . It has a density of 1.742 g/cm3 and a melting point of 162-166 °C (lit.) .科学的研究の応用

Domino [Pd]-Catalysis in Synthesis

An efficient domino [Pd]-catalysis approach for the synthesis of isobenzofuran-1(3H)-ones demonstrates broad substrate scope. This method has significant applications, including the synthesis of the antiplatelet drug n-butyl phthalide and a cytotoxic agonist, showcasing the compound's utility in pharmaceutical development (L. Mahendar & G. Satyanarayana, 2016).

Quorum Sensing Inhibitors

The synthesis of derivatives, such as 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones, starting from maleic and phthalic anhydrides, respectively, illustrates the compound's role in microbial communication interference and biofilm formation inhibition by Staphylococcus epidermidis. This highlights its potential in addressing microbial resistance and infection control (T. Benneche, Z. Hussain, A. Scheie, & J. Lönn-Stensrud, 2008).

Regioselective Synthesis

A regioselective synthesis process for 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a bromocyclization reaction showcases the compound's versatility in producing heterocycles. This method allows for further elaboration into diverse heterocyclic structures, underlining its importance in organic synthesis and medicinal chemistry (Yan‐Long Zheng et al., 2019).

Antimicrobial Evaluation

Novel 2-substituted-3-methylbenzofuran derivatives synthesized from 3-methylbenzofuran-2-carbohydrazide have been evaluated for antimicrobial activity against various fungal and bacterial species. This research points to the potential use of isobenzofuran-1-one derivatives in developing new antimicrobial agents (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).

Lanthanide Complexes Study

The study of ternary lanthanide complexes with 2-bromo-5-methoxybenzoic acid and 5,5′-dimethyl-2,2′-bipyridine, exploring their crystal structures, thermodynamic properties, and luminescence behaviors, showcases the compound's utility in material science and luminescence research. This illustrates the broad applicability of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one derivatives in developing new materials with specific optical properties (Xiao-Hui Wu et al., 2018).

Safety and Hazards

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran compounds , it is likely that this compound affects multiple pathways.

Result of Action

Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

特性

IUPAC Name |

5-bromo-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFGZJHNKDPESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)